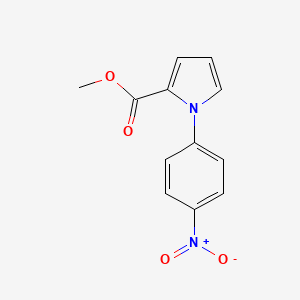
methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate is an organic compound characterized by a pyrrole ring substituted with a nitrophenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the starting material is often a 1,4-diketone and aniline.
Nitration: The introduction of the nitro group is achieved through nitration of the phenyl ring. This is typically done using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the pyrrole with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large-scale nitration reactors to introduce the nitro group efficiently.
Continuous Flow Synthesis: Employing continuous flow reactors for the Paal-Knorr synthesis to enhance yield and reduce reaction time.
Catalytic Esterification: Utilizing catalytic processes to esterify the carboxylic acid derivative efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrrole-2,3-diones.
Reduction: Methyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate serves as a building block for the synthesis of more complex molecules
Biology
The compound’s derivatives have been studied for their potential biological activities. For instance, the reduction product, methyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate, has shown promise in preliminary studies as an antimicrobial agent.
Medicine
Research into the medicinal applications of this compound and its derivatives includes investigations into their potential as anti-inflammatory and anticancer agents. The nitrophenyl group is known to enhance the biological activity of many compounds, making this molecule a candidate for drug development.
Industry
In the materials science field, this compound is used in the synthesis of polymers and other materials with specific electronic properties. Its ability to undergo various chemical modifications makes it a versatile precursor in the production of advanced materials.
Mechanism of Action
The biological activity of methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate and its derivatives is often attributed to their ability to interact with cellular proteins and enzymes. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can form hydrogen bonds with biological targets. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate: The reduced form of the compound, which has different reactivity and biological activity.
Methyl 1-(4-chlorophenyl)-1H-pyrrole-2-carboxylate: A halogenated derivative with distinct chemical properties.
Methyl 1-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate: An ether derivative that exhibits different solubility and reactivity.
Uniqueness
Methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the nitro group, which imparts specific electronic properties and reactivity. This makes it particularly useful in synthetic chemistry and materials science, where such properties are desirable.
Properties
IUPAC Name |
methyl 1-(4-nitrophenyl)pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-12(15)11-3-2-8-13(11)9-4-6-10(7-5-9)14(16)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZDGDGOAYURHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














